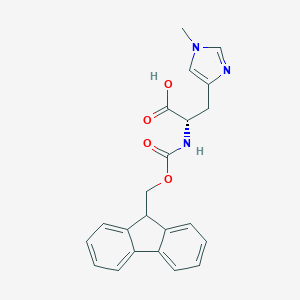

Fmoc-his(1-me)-oh

Descripción general

Descripción

Fmoc-1-metil-L-histidina: es un derivado del aminoácido histidina, modificado con un grupo protector 9-fluorenilmetil-oximetilcarbonilo (Fmoc). Este compuesto se utiliza principalmente en la síntesis de péptidos, particularmente en la síntesis en fase sólida de péptidos. El grupo Fmoc se utiliza para proteger el grupo amino de la histidina durante el proceso de síntesis, evitando reacciones secundarias no deseadas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Fmoc-1-metil-L-histidina típicamente involucra la protección del grupo amino de la 1-metil-L-histidina con el grupo Fmoc. Esto se logra a través de una reacción con cloruro de Fmoc en presencia de una base como carbonato de sodio o trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como dimetilformamida (DMF) o diclorometano (DCM) a temperatura ambiente .

Métodos de Producción Industrial: La producción industrial de Fmoc-1-metil-L-histidina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de sintetizadores de péptidos automatizados que pueden manejar grandes cantidades de reactivos y solventes. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Fmoc-1-metil-L-histidina se somete a varios tipos de reacciones químicas, incluyendo:

Desprotección: El grupo Fmoc se puede eliminar utilizando una base como la piperidina en DMF, produciendo 1-metil-L-histidina.

Reacciones de Acoplamiento: El compuesto puede participar en la formación de enlaces peptídicos con otros aminoácidos o péptidos en presencia de reactivos de acoplamiento como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluorofosfato) o DIC (N,N’-Diisopropilcarbodiimida).

Reactivos y Condiciones Comunes:

Desprotección: Piperidina en DMF.

Acoplamiento: HBTU o DIC en DMF o DCM.

Principales Productos Formados:

Desprotección: 1-metil-L-histidina.

Acoplamiento: Péptidos que contienen residuos de 1-metil-L-histidina.

Aplicaciones Científicas De Investigación

Chemistry

- Peptide Synthesis : Fmoc-1-methyl-L-histidine is widely used in the synthesis of peptides and proteins. It enables the incorporation of 1-methylhistidine residues, which can significantly alter the properties of the resulting peptides, such as stability and solubility .

- Comparison with Other Compounds : Compared to other histidine derivatives like Fmoc-3-methyl-L-histidine, Fmoc-1-methyl-L-histidine provides distinct advantages in studying histidine methylation's effects on protein function.

Biology

- Protein Function Studies : Peptides containing 1-methylhistidine are valuable in investigating the role of histidine methylation in various biological processes, including protein-protein interactions and enzyme activity. This modification can influence signal transduction pathways and cellular responses.

- Research on Histidine Methylation : The study of histidine methylation has implications for understanding regulatory mechanisms in proteins, making Fmoc-1-methyl-L-histidine a crucial tool in biochemical research .

Medicine

- Peptide-based Therapeutics : Fmoc-1-methyl-L-histidine is utilized in developing peptide-based drugs that target specific proteins or receptors. This capability opens avenues for potential treatments for various diseases, particularly those involving dysregulated protein interactions.

- Diagnostic Tools : In addition to therapeutic applications, peptides synthesized using Fmoc-1-methyl-L-histidine can be employed in diagnostic assays, enhancing the detection and characterization of biomolecules .

Industry

- Pharmaceutical Development : The pharmaceutical industry leverages Fmoc-1-methyl-L-histidine for producing peptide drugs. Its role as a building block facilitates the synthesis of complex peptide structures necessary for effective therapeutic agents .

- Research and Development : The compound is also used in R&D settings to explore new peptide formulations and modifications that could lead to improved drug efficacy and safety profiles .

Case Studies

Several studies have highlighted the utility of Fmoc-1-methyl-L-histidine:

- Peptide Synthesis Optimization : A study demonstrated that using this compound minimized racemization during coupling reactions, thus improving yield and purity of synthesized peptides .

- Biological Activity Investigation : Research indicated that peptides containing 1-methylhistidine exhibited altered biological activities compared to their non-methylated counterparts, emphasizing the importance of this modification in functional assays .

- Therapeutic Development : Investigations into peptide-based drugs have shown that incorporating Fmoc-1-methyl-L-histidine can enhance binding affinity to target proteins, suggesting its potential for developing more effective therapeutics .

Mecanismo De Acción

El mecanismo de acción de Fmoc-1-metil-L-histidina se relaciona principalmente con su papel en la síntesis de péptidos. El grupo Fmoc protege el grupo amino de la histidina durante el proceso de síntesis, evitando reacciones secundarias no deseadas. Una vez que se completa la síntesis de péptidos, el grupo Fmoc se elimina, produciendo el péptido deseado .

Comparación Con Compuestos Similares

Compuestos Similares:

- Fmoc-3-metil-L-histidina

- Fmoc-His (Trt)-OH

- Fmoc-His (MBom)-OH

Comparación: Fmoc-1-metil-L-histidina es única en su capacidad para incorporar residuos de 1-metilhistidina en péptidos. Esta modificación puede afectar las propiedades de los péptidos resultantes, como su estabilidad, solubilidad y actividad biológica. En comparación con otros compuestos similares, Fmoc-1-metil-L-histidina ofrece ventajas distintas en el estudio de la metilación de la histidina y sus efectos en la función de las proteínas .

Actividad Biológica

Fmoc-his(1-me)-oh, or Fmoc-1-methyl-L-histidine, is a derivative of the amino acid histidine that has gained attention in biological research due to its unique properties and applications in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group of histidine, facilitating its use in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

- Chemical Formula : C₂₂H₂₁N₃O₄

- Molecular Weight : 391.427 g/mol

- CAS Number : 202920-22-7

The primary mechanism of action for this compound revolves around its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for the selective incorporation of 1-methylhistidine into peptides. This incorporation can influence protein structure and function, particularly in terms of enzyme activity and protein-protein interactions.

Biological Activity

Peptides containing 1-methylhistidine are utilized to investigate the implications of histidine methylation on various biological processes. Key biological activities include:

- Protein Function Regulation : Methylation of histidine residues can modulate protein function by influencing conformational changes and interactions with other biomolecules.

- Enzyme Activity : The presence of 1-methylhistidine can affect enzymatic reactions, potentially enhancing or inhibiting activity depending on the context .

- Signal Transduction : This modification plays a role in cellular signaling pathways, impacting processes such as cell growth and differentiation.

Applications in Research and Medicine

This compound is extensively used in:

- Peptide Synthesis : It serves as a crucial component in the synthesis of bioactive peptides that can be used for therapeutic purposes .

- Development of Therapeutics : Peptides synthesized with this compound have shown potential in targeting specific proteins or receptors, making them candidates for drug development .

- Diagnostic Tools : The compound is also employed in developing assays and diagnostic tools to study various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and other related compounds:

| Compound | Unique Features | Applications |

|---|---|---|

| Fmoc-his(3-me)-oh | Methylation at position 3; impacts vasodilation | Cardiovascular research |

| Fmoc-His (Trt)-OH | Trityl protection; used in diverse peptide studies | General peptide synthesis |

| Fmoc-His (MBom)-OH | Methoxybenzyl protection; stability in synthesis | Specialized peptide applications |

Case Studies

Several studies highlight the biological significance of this compound:

- Vasodilating Effects : A study demonstrated that peptides formed with this compound exhibited vasodilating effects on contracted aorta rings, suggesting potential cardiovascular applications .

- Inhibition Studies : Research indicated that derivatives containing 1-methylhistidine could inhibit calcium influx in cardiomyocytes, pointing towards their role in cardiac health management .

- Protein Interaction Studies : Investigations into protein-protein interactions revealed that methylation at the histidine residue could significantly alter binding affinities and interaction dynamics .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWOFHRSEVVUHM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426689 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202920-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202920-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.